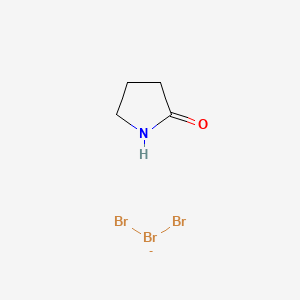

Pyrrolidone hydrotribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidone hydrotribromide (PHT) is an organic compound that is used for a variety of laboratory experiments. It is a water-soluble, colorless, and crystalline solid that is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. PHT has been used in a wide range of applications, including the synthesis of polymers, the study of catalytic reactions, and the synthesis of biopolymers.

Scientific Research Applications

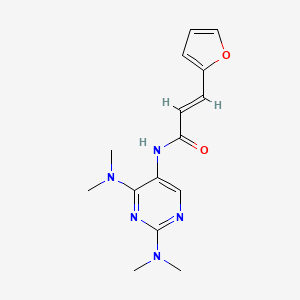

- Application : When flavanone reacts with 2-pyrrolidone hydrotribromide in tetrahydrofuran, it yields 3-bromoflavanone in good yield. Alternatively, carrying out this reaction in dimethyl sulfoxide at 80 °C results in flavone with a remarkable 97% yield .

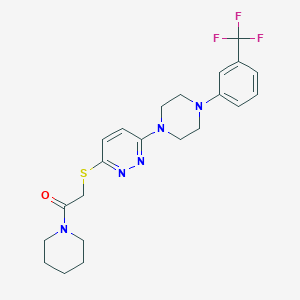

- Application : Pyrrolidone hydrotribromide exhibits high selectivity for ketones and can be used as a brominating agent .

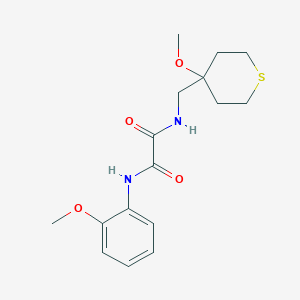

- Application : Researchers have developed novel polymeric reagents by anchoring bromoderivatives of 2-pyrrolidone onto polystyrene matrices. These reagents are microwave-safe, recyclable, and useful for various transformations .

Flavone Synthesis

Selective Bromination of Ketones

Polymeric Reagents for Organic Transformations

Stereoselective Conversions

properties

InChI |

InChI=1S/C4H7NO.Br3/c6-4-2-1-3-5-4;1-3-2/h1-3H2,(H,5,6);/q;-1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIQJFSTDUAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1.Br[Br-]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3NO- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidone hydrotribromide | |

Q & A

Q1: What is the mechanism of action for pyrrolidone hydrotribromide as a brominating agent?

A: Pyrrolidone hydrotribromide (PHT) acts as a selective brominating agent, primarily targeting ketones. While the exact mechanism is not fully elucidated in the provided research, its structure suggests it acts as a source of electrophilic bromine. This electrophilic bromine is then able to react with electron-rich centers, such as the carbonyl group in ketones, leading to bromination. [, ]

Q2: Can you elaborate on the selectivity of pyrrolidone hydrotribromide in bromination reactions?

A: Research indicates that PHT demonstrates a preference for brominating ketones over other functional groups like olefins and enol acetates. For instance, in a comparative study, PHT preferentially brominated a ketone in the presence of an olefin and an enol acetate. [] This selectivity is advantageous for achieving specific bromination patterns in complex molecules.

Q3: What is the molecular formula and weight of pyrrolidone hydrotribromide?

A: Pyrrolidone hydrotribromide has the molecular formula C12H22Br3N3O3 and a molecular weight of 496.07 g/mol. []

Q4: Are there any specific applications of pyrrolidone hydrotribromide in the synthesis of heterocyclic compounds?

A: Yes, PHT has been successfully employed in the synthesis of flavones. For example, it facilitates the conversion of flavanones to the corresponding flavones in high yields when reacted in dimethyl sulfoxide at elevated temperatures. [] This approach highlights its utility in synthesizing important heterocyclic compounds.

Q5: Has pyrrolidone hydrotribromide been used in the synthesis of any other biologically relevant molecules?

A: Yes, PHT plays a crucial role in multi-step syntheses of complex molecules with potential anti-tumor activity. For instance, it is used in the aromatization of a steroidal compound during the synthesis of a series of anthrasteroids designed to interact with vitamin D receptors and potentially inhibit cancer cell proliferation. []

Q6: What are the structural features of pyrrolidone hydrotribromide?

A: Crystallographic studies revealed that pyrrolidone hydrotribromide exists as a complex composed of a [bis(pyrrolidine-2-one)pyrrolidine-2-onium] cation and a tribromide anion (Br3-). This cation is stabilized by strong hydrogen bonding between the pyrrolidine-2-onium entity and two pyrrolidine-2-one molecules. The tribromide anion interacts with the lactam derivatives, contributing to the stability of the overall complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)